3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(PIPERIDINOSULFONYL)BENZOATE
Description
3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate is a complex organic compound that features a benzisothiazole moiety, a phenyl group, and a piperidinosulfonyl benzoate group
Properties
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S2/c29-25(18-11-13-21(14-12-18)36(32,33)28-15-4-1-5-16-28)34-20-8-6-7-19(17-20)26-24-22-9-2-3-10-23(22)35(30,31)27-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKACLSWCOABOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)NC4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved by reacting o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.
Amination Reaction: The benzisothiazole derivative is then reacted with an appropriate aniline derivative to introduce the amino group.
Esterification: The final step involves the esterification of the amino-substituted benzisothiazole with 4-(piperidinosulfonyl)benzoic acid under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzisothiazole moiety could interact with the active site of enzymes, while the piperidinosulfonyl group might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and 2-mercaptobenzisothiazole share the benzisothiazole core structure.
Sulfonyl Benzoates: Compounds such as 4-(methylsulfonyl)benzoic acid and 4-(ethylsulfonyl)benzoic acid are structurally related.
Uniqueness
3-[(1,1-Dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl 4-(piperidinosulfonyl)benzoate is unique due to the combination of its benzisothiazole and piperidinosulfonyl benzoate moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
